REACTION_CXSMILES
|
N[C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8].N([O-])=O.[Na+].[ClH:15]>O.[Cu](Cl)Cl>[Cl:15][C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1Cl)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
437 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The dark effervescing mixture was stirred at −5° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added portionwise over 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The resultant green solution was basified by addition of 5N sodium hydroxide (aq.)
|
Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |